molecular formula C11H10N4O3 B1459975 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1030453-35-0

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B1459975
M. Wt: 246.22 g/mol
InChI Key: ZWIZRQWXHDAFCB-UHFFFAOYSA-N
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Description

The compound “7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for its wide range of pharmacological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is complex and can be analyzed using various techniques such as IR, 1H-NMR, and MS . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, they can undergo reactions with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques such as IR, 1H-NMR, and MS . The solubility of these compounds in water can also be determined .

Scientific Research Applications

Synthesis and Tritium Labeling 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid and its derivatives have been studied for their potential in tritium labeling. The tritium-labeled form of a related compound, SCH 58261, was synthesized and evaluated for its binding to A2A adenosine receptors in rat striatal membranes, indicating its utility in receptor characterization studies (Baraldi et al., 1996).

Chemical Reactions and Synthesis The compound's derivatives have been synthesized through various chemical reactions. For example, reactions of methyl 4-hetaryl-2,4-dioxobutanoates with a mixture of aminoazole and aromatic aldehydes have been explored (Gein et al., 2008). Additionally, efficient and regioselective one-step synthesis methods have been developed for triazolo[1,5-a]pyrimidine derivatives, which are considered biologically active compounds (Massari et al., 2017).

Bioactivity and Pharmaceutical Potential The compound's derivatives have shown potential in bioactivity and pharmaceutical research. For instance, a study on pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines, including SCH 58261, identified them as potent and selective adenosine A2a receptor antagonists (Baraldi et al., 1994). Another study synthesized structural analogs of this compound and evaluated them for tuberculostatic activity, providing insights into structure-activity relations (Titova et al., 2019).

Molecular Structure Analysis The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a related compound, has been studied in different crystal environments. This research aids in understanding the potential biological activity of its coordination compounds (Canfora et al., 2010).

Safety And Hazards

While specific safety and hazard information for “7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is not available, it’s important to note that compounds of similar structure can cause eye and skin irritation .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which “7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” belongs, continues to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring more potent analogs of these structures .

properties

IUPAC Name

7-(furan-2-yl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-6-12-11-13-7(10(16)17)5-8(15(11)14-6)9-3-2-4-18-9/h2-5,8H,1H3,(H,16,17)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIZRQWXHDAFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 3
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 4
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

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